molecular formula C16H20N4O5 B4978623 N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B4978623
M. Wt: 348.35 g/mol
InChI Key: GRLMMKRATMWGGO-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide: is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a 2,4-dimethoxyphenyl group, a 5-methyl-3-nitro-1H-pyrazol-1-yl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide typically involves multiple steps:

    Formation of the 2,4-dimethoxyphenyl intermediate: This step involves the methoxylation of a phenyl ring to introduce methoxy groups at the 2 and 4 positions.

    Synthesis of the 5-methyl-3-nitro-1H-pyrazole intermediate: This step involves the nitration of a pyrazole ring followed by methylation at the 5 position.

    Coupling of intermediates: The final step involves the coupling of the 2,4-dimethoxyphenyl intermediate with the 5-methyl-3-nitro-1H-pyrazole intermediate through a butanamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing oxidative stress: Leading to cell damage or death.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide can be compared with similar compounds such as:

    N-(2,4-dimethoxyphenyl)-4-(3-nitro-1H-pyrazol-1-yl)butanamide: Lacks the methyl group at the 5 position of the pyrazole ring.

    N-(2,4-dimethoxyphenyl)-4-(5-methyl-1H-pyrazol-1-yl)butanamide: Lacks the nitro group on the pyrazole ring.

    N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)pentanamide: Has a pentanamide backbone instead of a butanamide backbone.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(5-methyl-3-nitropyrazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5/c1-11-9-15(20(22)23)18-19(11)8-4-5-16(21)17-13-7-6-12(24-2)10-14(13)25-3/h6-7,9-10H,4-5,8H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLMMKRATMWGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCC(=O)NC2=C(C=C(C=C2)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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